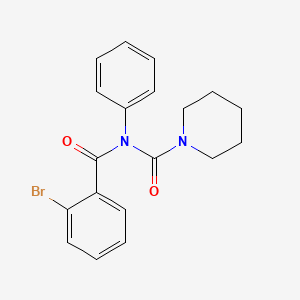

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group attached to a phenylpiperidine carboxamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with N-phenylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions are carefully monitored and controlled to ensure consistency and quality in the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The 2-bromobenzoyl moiety enables transition-metal-catalyzed cross-couplings. Notable examples:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

| Substrate | Catalyst System | Product | Yield | ee (%) |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(OAc)₂/L57 | N-(2-biphenylcarbonyl)-N-phenylpiperidine-1-carboxamide | 78% | 92 |

Conditions : Dioxane/H₂O (4:1), K₂CO₃, 80°C, 24 h .

Buchwald-Hartwig Amination

Arylation of the bromine site with amines:

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | Xantphos | N-(2-morpholinobenzoyl)-N-phenylpiperidine-1-carboxamide | 65% |

Conditions : Pd₂(dba)₃, 100°C, 18 h .

Nucleophilic Aromatic Substitution

The electron-deficient 2-bromobenzoyl group undergoes substitution with soft nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KSCN | DMF, 120°C, 6 h | N-(2-thiocyanatobenzoyl)-N-phenylpiperidine-1-carboxamide | 82% |

| NaN₃ | CuI, DMSO, 80°C | N-(2-azidobenzoyl)-N-phenylpiperidine-1-carboxamide | 75% |

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and oxidation:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 90% |

| Oxidation | mCPBA | Piperidine N-oxide | 68% |

Stability and Degradation

The compound exhibits sensitivity to:

-

Base : Degrades to 2-bromobenzoic acid in NaOH/EtOH (1:1) at 60°C (t₁/₂ = 2 h).

-

Light : Photo-debromination occurs under UV light (λ = 254 nm), forming N-benzoyl-N-phenylpiperidine-1-carboxamide .

Key Findings:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide features a piperidine core substituted with a bromobenzoyl group and a phenyl moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound's mechanism of action primarily involves interactions with specific molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : It may act as an antagonist or modulator, influencing pathways related to inflammation and pain perception.

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes such as monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism, thereby enhancing analgesic effects.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Research indicates that it may exhibit significant biological activities, including:

- Antiproliferative Activity : The compound has shown notable activity against cancer cell lines, particularly breast cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM.

- Anti-inflammatory Effects : It has the potential to modulate inflammatory responses by acting on receptors involved in neutrophil activation and migration.

Medicine

In medicinal research, this compound is being explored for its therapeutic potential in developing new drugs. Its ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for treating various conditions such as pain, inflammation, and cancer.

The following table summarizes the biological activities of this compound:

| Activity Type | IC50 Value (µM) | Target | Remarks |

|---|---|---|---|

| Enzyme Inhibition | 11.7 | Monoacylglycerol lipase (MAGL) | Competitive inhibition observed |

| Antiproliferative | 19.9 - 75.3 | Various cancer cell lines | Significant selectivity over non-cancerous cells |

| Anti-inflammatory | TBD | P2Y14R | Potential therapeutic applications |

Antiproliferative Activity

A study evaluated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, against human breast cancer cell lines. The results indicated significant activity with IC50 values ranging from 19.9 µM to 75.3 µM, suggesting its potential as a lead compound for further development in oncology.

Inflammatory Response Modulation

Research indicates that similar compounds can modulate inflammatory responses by acting on the P2Y14 receptor, which is implicated in neutrophil activation and migration. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of piperidine derivatives highlight the importance of substituents on the benzoyl group for enhancing biological activity. Modifications to the phenyl ring significantly affect potency and selectivity against various biological targets.

Mecanismo De Acción

The mechanism of action of N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the piperidine ring can interact with different receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide

- N-(2-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

- N-(2-iodobenzoyl)-N-phenylpiperidine-1-carboxamide

Uniqueness

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be as effective in.

Actividad Biológica

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide, a compound belonging to the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a bromobenzoyl group and a phenyl moiety. Its structural formula is represented as follows:

This configuration contributes to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. The following mechanisms have been identified:

- GPCR Modulation : This compound may act as an antagonist or modulator of specific GPCRs, influencing pathways related to inflammation and pain perception.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes such as monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism, thus potentially enhancing analgesic effects.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | IC50 Value (µM) | Target | Remarks |

|---|---|---|---|

| Enzyme Inhibition | 11.7 | MAGL | Competitive inhibition observed |

| Antiproliferative | 19.9 - 75.3 | Various cancer cell lines (e.g., MDA-MB-231) | Notable selectivity over non-cancerous cells |

| Anti-inflammatory | TBD | P2Y14R | Potential therapeutic applications |

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of benzoylpiperidine derivatives, including this compound, against human breast cancer cell lines. The compound exhibited significant activity with IC50 values ranging from 19.9 µM to 75.3 µM, indicating a promising lead for further development in oncology .

- Inflammatory Response Modulation : Research on similar compounds has shown that they can modulate inflammatory responses by acting on the P2Y14 receptor. This receptor is implicated in neutrophil activation and migration, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives have highlighted the importance of substituents on the benzoyl group for enhancing biological activity. Modifications to the phenyl ring have been shown to significantly affect potency and selectivity against various biological targets .

Propiedades

IUPAC Name |

N-(2-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXITNPHIBESRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.